molecular formula C10H14N4O B14000297 Hydrazinecarboxamide, 2-[[4-(dimethylamino)phenyl]methylene]- CAS No. 2929-82-0

Hydrazinecarboxamide, 2-[[4-(dimethylamino)phenyl]methylene]-

Cat. No.: B14000297
CAS No.: 2929-82-0
M. Wt: 206.24 g/mol
InChI Key: NMHVBJBGCKBVDH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazinecarboxamide,2-[[4-(dimethylamino)phenyl]methylene]- can be synthesized through the reaction of 4-(dimethylamino)benzaldehyde with semicarbazide hydrochloride in the presence of an acid catalyst. The reaction typically involves mixing the reactants in a suitable solvent, such as ethanol, and heating the mixture under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide,2-[[4-(dimethylamino)phenyl]methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted hydrazinecarboxamide derivatives.

Scientific Research Applications

Hydrazinecarboxamide,2-[[4-(dimethylamino)phenyl]methylene]- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of hydrazinecarboxamide,2-[[4-(dimethylamino)phenyl]methylene]- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)benzaldehyde: A precursor in the synthesis of hydrazinecarboxamide,2-[[4-(dimethylamino)phenyl]methylene]-.

    Semicarbazide: Another precursor used in the synthesis.

    Hydrazine derivatives: Compounds with similar chemical structures and reactivity.

Uniqueness

Hydrazinecarboxamide,2-[[4-(dimethylamino)phenyl]methylene]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

2929-82-0

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

[[4-(dimethylamino)phenyl]methylideneamino]urea

InChI

InChI=1S/C10H14N4O/c1-14(2)9-5-3-8(4-6-9)7-12-13-10(11)15/h3-7H,1-2H3,(H3,11,13,15)

InChI Key

NMHVBJBGCKBVDH-UHFFFAOYSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)N

Origin of Product

United States

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